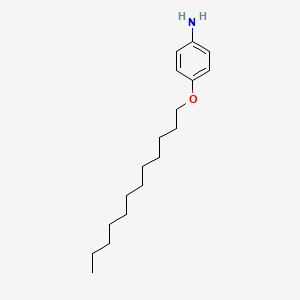

4-(Dodecyloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-dodecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMYUOSDIMLATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393063 | |

| Record name | 4-n-dodecyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-19-2 | |

| Record name | 4-n-dodecyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(DODECYLOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Dodecyloxy)aniline from 4-Aminophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(dodecyloxy)aniline, a valuable intermediate in pharmaceutical and materials science research. The core of this synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document delves into the reaction's mechanistic underpinnings, offers a detailed, field-proven experimental protocol, and outlines methods for the purification and analytical characterization of the final product. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure both scientific integrity and successful replication.

Introduction and Strategic Importance

This compound is an aromatic amine functionalized with a long lipophilic alkyl chain. This amphipathic structure makes it a molecule of significant interest, particularly in drug development. The incorporation of a dodecyl chain can enhance a molecule's lipophilicity, which may improve its ability to permeate biological membranes, a critical factor in drug absorption and distribution.[1] Aniline and its derivatives are foundational precursors for a wide range of pharmaceuticals, including anti-inflammatory, antiviral, and antimicrobial agents.[2][3][4] The synthesis of this compound from readily available 4-aminophenol and 1-bromododecane provides a direct route to this versatile building block.

The primary synthetic route discussed herein is the Williamson ether synthesis , a classic SN2 reaction between an alkoxide (or in this case, a phenoxide) and an organohalide.[5] Its reliability and broad scope make it the method of choice for preparing such asymmetrical ethers in both laboratory and industrial settings.[6]

Mechanistic Deep Dive: The Williamson Ether Synthesis

A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[5]

Step 1: Deprotonation of 4-Aminophenol

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-aminophenol. The hydroxyl proton is significantly more acidic than the amine protons, ensuring selective deprotonation at the oxygen atom. A suitable base is required for this step. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and present fewer handling hazards.[1] The deprotonation generates a potent nucleophile, the 4-aminophenoxide ion.

Step 2: Nucleophilic Attack and Ether Formation

The newly formed 4-aminophenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromododecane. This carbon is susceptible to attack because it is bonded to a bromine atom, which is a good leaving group. The reaction proceeds via a concerted, single-step mechanism involving a backside attack, which results in the inversion of stereochemistry if the carbon were chiral.[7] The choice of a primary alkyl halide like 1-bromododecane is critical; secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competing pathway, which would reduce the yield of the desired ether.[5][6]

The overall transformation is illustrated below:

HO-C₆H₄-NH₂ + Br-(CH₂)₁₁CH₃ --(Base)--> CH₃(CH₂)₁₁-O-C₆H₄-NH₂ + HBr

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, monitoring, work-up, and purification.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity |

| 4-Aminophenol | 123-30-8 | 109.13 | ≥98% |

| 1-Bromododecane | 143-15-7 | 249.23 | ≥98% |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% |

| Acetone | 67-64-1 | 58.08 | ACS Grade |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

| Hexane | 110-54-3 | 86.18 | ACS Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel (500 mL)

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

Stoichiometric Calculations

| Reagent | M ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |

| 4-Aminophenol | 109.13 | 1.0 | 45.8 | 5.00 g |

| 1-Bromododecane | 249.23 | 1.1 | 50.4 | 12.56 g (11.0 mL) |

| K₂CO₃ | 138.21 | 2.0 | 91.6 | 12.66 g |

| Acetone | - | - | - | 100 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (5.00 g, 45.8 mmol), anhydrous potassium carbonate (12.66 g, 91.6 mmol), and acetone (100 mL).

-

Addition of Alkyl Halide: Stir the suspension and add 1-bromododecane (11.0 mL, 45.8 mmol).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 12-24 hours. Rationale: Heating increases the reaction rate, while the anhydrous K₂CO₃ acts as the base. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The product, this compound, will have a higher Rf value than the starting material, 4-aminophenol. The reaction is complete when the 4-aminophenol spot is no longer visible.

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: The washing steps remove any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude this compound, often an off-white or brownish solid, can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol or a hexane/ethyl acetate mixture.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical final step.

| Analysis Technique | Expected Results for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.75 (d, 2H, Ar-H), δ ~6.65 (d, 2H, Ar-H), δ ~3.85 (t, 2H, -O-CH₂ -), δ ~3.50 (s, 2H, -NH₂ ), δ ~1.75 (m, 2H, -O-CH₂-CH₂ -), δ ~1.45-1.25 (m, 18H, alkyl chain), δ ~0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~152.8, ~140.9, ~116.0, ~115.5 (Ar-C), δ ~69.0 (-O-CH₂-), δ ~31.9, ~29.6 (multiple), ~29.3, ~26.1, ~22.7 (Alkyl-C), δ ~14.1 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3440 & ~3360 (N-H stretch, primary amine), ~2920 & ~2850 (aliphatic C-H stretch), ~1510 (aromatic C=C stretch), ~1240 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch). Disappearance of the broad O-H band from 4-aminophenol is a key indicator.[8][9] |

| Mass Spec. (EI) | C₁₈H₃₁NO, Calculated Exact Mass: 277.24. Expected (M)⁺ peak at m/z = 277.[8] |

Safety and Hazard Management

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

| Chemical | GHS Pictograms | Hazard Statements |

| 4-Aminophenol | GHS07, GHS08, GHS09 | Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life with long-lasting effects.[10][12] |

| 1-Bromododecane | GHS07 | Causes skin irritation. Causes serious eye irritation. |

| Acetone | GHS02, GHS07 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |

| Ethyl Acetate | GHS02, GHS07 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3498633, this compound. Available at: [Link]

-

BYJU'S (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: 4-Aminophenol. Available at: [Link]

-

Wikipedia (2024). Williamson ether synthesis. Available at: [Link]

-

Durham Tech (2010). 4-Aminophenol cas123-30-8 SDS. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Williamson Synthesis. Available at: [Link]

-

Khan Academy (n.d.). Williamson ether synthesis. Available at: [Link]

-

NIST (n.d.). 4-Dodecylaniline - NIST WebBook. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Supplementary Material. Available at: [Link]

-

The Royal Society of Chemistry (2019). Electronic Supplementary Information. Available at: [Link]

-

Organic Syntheses (n.d.). Table of Contents. Available at: [Link]

-

Wikipedia (2024). 4-Aminophenol. Available at: [Link]

-

SpectraBase (n.d.). p-(Dodecyloxy)aniline - Optional[Raman] - Spectrum. Available at: [Link]

- Google Patents (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

ResearchGate (2025). NMR Spectra of Anilines. Available at: [Link]

-

Organic Syntheses Procedure (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline. Available at: [Link]

-

ResearchGate (n.d.). Purification of aniline and nitrosubstituted aniline contaminants. Available at: [Link]

-

LookChem (n.d.). Purification of Aniline - Chempedia. Available at: [Link]

-

NIST (n.d.). Aniline - NIST WebBook. Available at: [Link]

-

ResearchGate (2025). Infrared spectroscopy of aniline (C6H5NH2) and its cation. Available at: [Link]

-

ResearchGate (n.d.). Mass spectra of aniline with different ionization methods. Available at: [Link]

-

PrepChem.com (n.d.). Preparation of 4-aminophenol. Available at: [Link]

-

Reddit (2014). Purify and dry aniline? Available at: [Link]

-

PubMed (n.d.). Antitumor agents. 124. New 4 beta-substituted aniline derivatives. Available at: [Link]

-

WikiEducator (n.d.). Chapter-20: Infrared spectroscopy. Available at: [Link]

-

Bloom Tech (2025). Can Aniline Be Used In Drug Development? Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. calibrechem.com [calibrechem.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Synthesis [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. This compound | C18H31NO | CID 3498633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. wikieducator.org [wikieducator.org]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. durhamtech.edu [durhamtech.edu]

- 12. carlroth.com [carlroth.com]

Williamson ether synthesis of 4-(Dodecyloxy)aniline protocol

An In-Depth Technical Guide to the Williamson Ether Synthesis of 4-(Dodecyloxy)aniline

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and advanced materials. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a successful, high-yield reaction.

Strategic Overview: The Synthetic Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages (R-O-R').[1] It is an S(_N)2 (bimolecular nucleophilic substitution) reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[1][2]

For the synthesis of an asymmetrical aryl ether like this compound, two theoretical pathways exist:

-

Pathway A: Reaction of 4-aminophenoxide with 1-bromododecane.

-

Pathway B: Reaction of sodium dodecoxide with 4-bromoaniline.

Pathway A is vastly superior and is the focus of this guide. The S(_N)2 mechanism requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group.[2][3] This is efficient for primary alkyl halides like 1-bromododecane. Pathway B is non-viable because the carbon of the C-Br bond on an aromatic ring is not susceptible to backside attack due to steric hindrance and the delocalized π-electron system of the benzene ring. Therefore, the strategic choice of reacting a phenoxide with a primary alkyl halide is critical for success.[2]

Mechanistic Deep Dive: The Role of Reagents and Conditions

The synthesis proceeds in two critical stages within a single pot:

Stage 1: Deprotonation to Form the Nucleophile

The reaction is initiated by deprotonating the phenolic hydroxyl group of 4-aminophenol. While strong bases like sodium hydride (NaH) can be used, the phenolic proton is significantly more acidic (pKa ≈ 10) than an aliphatic alcohol's proton (pKa ≈ 16-18).[4] This enhanced acidity allows for the use of a milder, less hazardous base. Anhydrous potassium carbonate (K(_2)CO(_3)) is an ideal choice for this purpose.[5] It is sufficiently basic to deprotonate the phenol, forming the potassium 4-aminophenoxide salt in situ. This salt is a potent nucleophile, ready to participate in the subsequent substitution step.[3]

Stage 2: The S(_N)2 Displacement

Once the 4-aminophenoxide is formed, it attacks the primary carbon of 1-bromododecane. The bromide ion, an excellent leaving group, is displaced, forming the C-O ether bond and potassium bromide as a byproduct.[1]

The Choice of Solvent:

The solvent plays a crucial role. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is optimal.[1] These solvents can solvate the potassium cation but do not strongly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the S(_N)2 reaction. Protic solvents, like water or ethanol, would solvate and stabilize the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the complete laboratory workflow, from initial setup to final product isolation.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. 1-Bromododecane and DMF are irritants; handle them in a well-ventilated fume hood.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 4-Aminophenol | C₆H₇NO | 109.13 | 5.46 g | 50.0 | 1.0 |

| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 13.71 g (11.8 mL) | 55.0 | 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 10.37 g | 75.0 | 1.5 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 150 mL | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (5.46 g, 50.0 mmol), anhydrous potassium carbonate (10.37 g, 75.0 mmol), and N,N-dimethylformamide (DMF, 150 mL).[6]

-

Reagent Addition: Attach a reflux condenser to the flask. Begin stirring the suspension. Add 1-bromododecane (11.8 mL, 55.0 mmol) dropwise to the mixture at room temperature.[6]

-

Reaction Execution: Heat the reaction mixture in a heating mantle to 90-100 °C. Maintain this temperature and allow the reaction to reflux with vigorous stirring for 4-6 hours.[1] The progress can be monitored by Thin-Layer Chromatography (TLC), checking for the consumption of the 4-aminophenol starting material.

-

Product Isolation (Work-up): After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A solid precipitate should form.[6]

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of deionized water to remove DMF and inorganic salts (KBr, excess K₂CO₃).

-

Purification: The crude solid can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. If needed, add hot water dropwise until the solution becomes slightly cloudy, then add a few drops of ethanol to clarify. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product, this compound, should be a solid.[7][8] Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by measuring its melting point.

Trustworthiness and Validation

This protocol is designed as a self-validating system. The choice of a primary alkyl halide minimizes the potential for E2 elimination side reactions, which are more common with secondary or tertiary halides.[1][2] The use of a 1.5 molar equivalent of potassium carbonate ensures complete deprotonation of the acidic phenol. The work-up procedure, involving precipitation in water, effectively separates the organic product from the water-soluble inorganic byproducts and the DMF solvent. Successful synthesis relies on adherence to the anhydrous conditions (as much as practical with K₂CO₃) and reaction time to ensure complete conversion.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis Lab Manual. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]

- Google Patents. CN102180800A - Synthesis method of aniline compound.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. francis-press.com [francis-press.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C18H31NO | CID 3498633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-n-Dodecyloxyaniline | 65039-19-2 [chemicalbook.com]

An In-depth Technical Guide to 4-(Dodecyloxy)aniline: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(Dodecyloxy)aniline (CAS No. 65039-19-2), a versatile organic intermediate. We will delve into its core chemical and physical properties, supported by an analysis of its structural and spectroscopic characteristics. A detailed, field-proven synthetic protocol is presented, illustrating a common and efficient pathway for its preparation. The guide further explores its primary applications as a crucial precursor in the synthesis of advanced liquid crystals and as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this compound.

Molecular Structure and Elucidation

This compound is an aromatic amine characterized by a central aniline ring functionalized with a long dodecyloxy ether chain at the para position. This bifunctional nature—a polar, reactive amine group on one end and a long, non-polar aliphatic chain on the other—is the primary driver of its utility, particularly in the fields of liquid crystals and as a scaffold for complex organic molecules.

The molecular structure imparts a rod-like, or calamitic, shape, which is a fundamental prerequisite for the formation of liquid crystalline phases. The aniline head provides a site for further chemical modification, while the dodecyl tail influences solubility, lipophilicity, and intermolecular van der Waals interactions.[1][2]

Chemical Identity and Computed Properties

A summary of key identifiers and computed physicochemical properties is provided in Table 1. These values are essential for analytical characterization, reaction modeling, and safety assessments.

| Identifier / Property | Value | Source |

| IUPAC Name | 4-dodecoxyaniline | [3] |

| CAS Number | 65039-19-2 | [3][4][5] |

| Molecular Formula | C₁₈H₃₁NO | [3][6] |

| Molecular Weight | 277.45 g/mol | [3][4][5] |

| Canonical SMILES | CCCCCCCCCCCCOC1=CC=C(C=C1)N | [3] |

| XLogP3 | 6.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 12 | [3] |

| Topological Polar Surface Area | 35.3 Ų | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are outlined below, providing a baseline for experimental validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and amine protons.

-

Aromatic Protons: Two doublets in the ~6.6-6.8 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.

-

Amine Protons (-NH₂): A broad singlet around ~3.5 ppm, which is exchangeable with D₂O.

-

Oxymethylene Protons (-O-CH₂-): A triplet at ~3.9 ppm, deshielded by the adjacent oxygen atom.

-

Aliphatic Chain Protons (-(CH₂)₁₀-): A series of multiplets in the ~1.2-1.8 ppm range.

-

Terminal Methyl Protons (-CH₃): A triplet at ~0.9 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for each unique carbon environment. Key signals include those for the aromatic carbons (with C-O and C-N carbons being the most deshielded), the oxymethylene carbon (~68 ppm), and the series of aliphatic carbons (~14-32 ppm).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[3][7]

-

N-H Stretching: A characteristic pair of medium-intensity peaks in the 3350-3450 cm⁻¹ region, indicative of a primary amine (-NH₂).

-

C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic chain and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-O-C Stretching: A strong, characteristic ether linkage band, typically found in the 1240-1260 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric) regions.

-

Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.

-

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a robust, two-step sequence that is widely applicable to related alkoxyanilines. The pathway involves an initial ether formation followed by the reduction of a nitro group. This approach is favored due to the high availability of the starting materials and the generally high yields of each step.

Synthetic Workflow Overview

The logical flow of the synthesis is depicted below. The first step establishes the dodecyloxy ether linkage via a Williamson Ether Synthesis, a classic and reliable Sₙ2 reaction.[8][9] The second step converts the electron-withdrawing nitro group into the desired amine functionality through catalytic hydrogenation, a clean and effective reduction method.[10]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology synthesized from established procedures for analogous compounds.[11][12]

Step 1: Synthesis of 1-(Dodecyloxy)-4-nitrobenzene

-

Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (13.9 g, 0.1 mol), 1-bromododecane (27.4 g, 0.11 mol), and potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 250 mL of acetone to the flask. The choice of acetone as a solvent is strategic; it readily dissolves the organic reactants while being polar enough to facilitate the Sₙ2 reaction, and its boiling point is suitable for reflux conditions.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-nitrophenol spot.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purification: Recrystallize the crude product from 95% ethanol. The intermediate, 1-(dodecyloxy)-4-nitrobenzene, is significantly less polar than the starting 4-nitrophenol, allowing for efficient purification by recrystallization to yield a colorless or pale yellow solid.

Step 2: Synthesis of this compound

-

Catalyst Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the 1-(dodecyloxy)-4-nitrobenzene (30.7 g, 0.1 mol) obtained from Step 1. Add 200 mL of ethanol as the solvent.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.5-1.0 g, ~2 mol% Pd). Caution: Pd/C is flammable, especially when dry or in the presence of solvents. Handle under an inert atmosphere where possible.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi. Stir the mixture vigorously at room temperature. The reduction of a nitro group is typically exothermic; for larger scales, initial cooling may be required.

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The complete reduction usually takes 4-8 hours.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be washed with additional ethanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. It can be further purified by recrystallization from hexanes or vacuum distillation if necessary.

Applications and Research Interest

The unique amphiphilic structure of this compound makes it a valuable compound in several advanced scientific fields.

Precursor for Liquid Crystals

The primary application of this compound is in the synthesis of thermotropic liquid crystals. Its elongated, rod-like structure is a key requirement for forming mesophases. It is commonly used as the amine component in the synthesis of Schiff base (azomethine) liquid crystals by condensation with various benzaldehydes.[13] The resulting molecules exhibit nematic and/or smectic phases, which are essential for applications in display technologies and optical sensors.[1][14] The dodecyl chain plays a crucial role in lowering the melting point and stabilizing the desired liquid crystalline phase over a broad temperature range.[2]

Intermediate in Drug Development and Medicinal Chemistry

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[15][16] this compound serves as a versatile starting material for building more complex drug-like molecules.[17]

-

Modulation of Pharmacokinetics: The long dodecyl chain provides significant lipophilicity (XLogP3 ≈ 6.9).[3] This allows medicinal chemists to systematically tune the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. By incorporating this moiety, it is possible to enhance membrane permeability or target lipid-rich environments.

-

Bioisosteric Replacement: In drug design, replacing a core aromatic structure with a saturated ring system can improve metabolic stability and other properties.[18] The aniline group on this compound provides a reactive handle to couple such saturated systems, creating novel chemical entities with potentially improved therapeutic profiles.

Materials Science Applications

Analogous long-chain aniline derivatives have shown utility in various materials science applications. The amine group can strongly adsorb to metal surfaces, making such compounds effective corrosion inhibitors.[19] Furthermore, the amphiphilic nature suggests potential use as a surfactant or stabilizing agent in the formation of nanoparticles or for the dispersion of materials like carbon nanotubes in organic solvents.[20][21]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified with the hazard statement H413: May cause long lasting harmful effects to aquatic life.[3][22] Therefore, release into the environment must be avoided.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[23][24]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[24][25]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[23]

Conclusion

This compound is a strategically important organic molecule whose value is derived from its distinct bifunctional and amphiphilic structure. Its synthesis via the Williamson ether reaction followed by nitro reduction is a reliable and scalable process. While its most prominent role is as a foundational component in the design of liquid crystals, its utility as a lipophilic aniline scaffold in drug discovery and its potential in materials science underscore its versatility. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements is essential for leveraging its full potential in advanced chemical research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3498633, this compound. Available: [Link]

-

PubChemLite (n.d.). This compound (C18H31NO). Available: [Link]

-

Wikipedia (2024). Williamson ether synthesis. Available: [Link]

-

Angene Chemical (2021). Safety Data Sheet for 4-(Octyloxy)aniline. Available: [Link]

-

Organic Chemistry Portal (n.d.). Williamson Synthesis. Available: [Link]

-

Chemical Safety (n.d.). Chemical Label for this compound. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7701, 4-Dodecylaniline. Available: [Link]

-

Professor Dave Explains (2018). Williamson Ether Synthesis. Available: [Link]

-

ChemBK (2024). 4-(octadecyloxy)aniline. Available: [Link]

-

Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available: [Link]

-

Chemistry Steps (n.d.). The Williamson Ether Synthesis. Available: [Link]

-

Wikipedia (2024). Reduction of nitro compounds. Available: [Link]

-

PubChemLite (n.d.). 4-(octadecyloxy)aniline (C24H43NO). Available: [Link]

-

Chemsrc (2025). 4-Dodecylaniline. Available: [Link]

-

Yue, S. Q. (2009). 1-Decyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2627. Available: [Link]

-

Supporting Information for Ru-catalyzed reductive amination reactions. Available: [Link]

-

Gholinejad, M., & Mohammadi, M. (2021). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene. Organic & Biomolecular Chemistry, 19(3), 549-556. Available: [Link]

-

Yue, S. Q. (2009). 1-Dodecyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3034. Available: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. Molecules, 27(19), 6529. Available: [Link]

-

ResearchGate (n.d.). Six possible products from the reduction of nitrobenzene. Available: [Link]

-

Chemistry Steps (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available: [Link]

-

University of Cambridge (n.d.). Examples of molecules which form liquid crystals. Available: [Link]

-

University of Wisconsin-La Crosse (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Available: [Link]

-

ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy. Available: [Link]

-

Cresset Group (2024). Aniline replacement in drug-like compounds. Available: [Link]

-

Bloom Tech (2025). Can Aniline Be Used In Drug Development? Available: [Link]

-

ResearchGate (n.d.). Theoretical Investigation of N (P-N Alkyloxy Benzylidene) P -N Alkyl Aniline Schiff-Based Liquid Crystal Molecule. Available: [Link]

-

Yuan, K. N., et al. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications. Available: [Link]

Sources

- 1. doitpoms.ac.uk [doitpoms.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C18H31NO | CID 3498633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-n-Dodecyloxyaniline | 65039-19-2 [chemicalbook.com]

- 6. PubChemLite - this compound (C18H31NO) [pubchemlite.lcsb.uni.lu]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Synthesis [organic-chemistry.org]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. 1-Decyloxy-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Dodecyloxy-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. bloomtechz.com [bloomtechz.com]

- 16. echemi.com [echemi.com]

- 17. cresset-group.com [cresset-group.com]

- 18. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chembk.com [chembk.com]

- 20. 4-Dodecylaniline | 104-42-7 [chemicalbook.com]

- 21. 4-Dodecylaniline 97 104-42-7 [sigmaaldrich.com]

- 22. chemical-label.com [chemical-label.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. angenechemical.com [angenechemical.com]

- 25. fishersci.com [fishersci.com]

Starting materials for 4-(Dodecyloxy)aniline synthesis

An In-depth Technical Guide to the Synthesis of 4-(Dodecyloxy)aniline

Abstract

This compound is a significant intermediate in the development of pharmaceuticals, liquid crystals, and other advanced materials, primarily due to the introduction of a long lipophilic dodecyl chain to an aniline core. This guide provides a comprehensive technical overview of the primary synthetic strategies for its preparation, designed for researchers and drug development professionals. We will dissect two principal and field-proven synthetic pathways: the direct alkylation of 4-aminophenol via Williamson ether synthesis and a two-step approach commencing with 4-nitrophenol, involving etherification followed by nitro group reduction. This document explains the causality behind experimental choices, provides detailed, step-by-step protocols, and offers a comparative analysis of the methodologies to guide researchers in selecting the optimal route for their specific application.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₈H₃₁NO, is an aromatic amine featuring a C12 alkyl ether substituent at the para position.[1][2] The incorporation of the dodecyl chain significantly enhances the molecule's lipophilicity. This modification is of particular interest in drug development, where tuning a candidate's lipophilicity can improve its membrane permeability, formulation characteristics, and overall pharmacokinetic profile.[3] The aniline moiety, in turn, serves as a versatile chemical handle for subsequent derivatization, making it a valuable building block in organic synthesis.[4]

Retrosynthetic Analysis

A retrosynthetic analysis of this compound identifies two primary disconnections that inform the most logical synthetic approaches.

-

C-O Ether Bond Disconnection: This is the most intuitive disconnection. Cleavage of the ether bond between the aromatic ring and the dodecyl chain points to a phenol (specifically, 4-aminophenol) and a dodecyl halide (e.g., 1-bromododecane) as the synthons. This pathway logically leads to the Williamson Ether Synthesis .

-

C-N Bond Transformation: An alternative approach involves functional group interconversion. Recognizing that an amine group can be derived from a nitro group, we can retrospectively convert the aniline to a nitrobenzene. This suggests 4-(dodecyloxy)nitrobenzene as a key intermediate, which itself can be formed via the aforementioned C-O disconnection from 4-nitrophenol and a dodecyl halide.

These two approaches form the basis of the most common and reliable methods for synthesizing this compound.

Synthetic Pathways and Methodologies

Two primary, robust routes for the synthesis of this compound are detailed below.

Route A: Direct Alkylation of 4-Aminophenol (Williamson Ether Synthesis)

This method is the most direct approach, involving the S_N2 reaction between the phenoxide ion of 4-aminophenol and an alkyl halide.[5][6] The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for forming ethers.[3]

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[5][7] A base is used to deprotonate the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the primary carbon of 1-bromododecane in a backside attack, displacing the bromide leaving group.[5][6]

Experimental Protocol: Synthesis via Route A

Materials:

-

4-Aminophenol

-

1-Bromododecane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent like acetone or DMF.

-

Add 1-bromododecane (1.1-1.2 eq) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The ideal temperature will depend on the solvent used (Acetone: ~56°C, DMF: can be heated higher, e.g., 80-90°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter off the solid potassium carbonate and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine to remove any remaining inorganic salts.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound.

-

The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography.

Route B: Two-Step Synthesis from 4-Nitrophenol

This route is particularly useful when the starting material, 4-aminophenol, is prone to oxidation or is otherwise less desirable. It involves an initial Williamson ether synthesis to form 4-(dodecyloxy)nitrobenzene, followed by the reduction of the nitro group to an amine.[8][9]

Step 1: Etherification of 4-Nitrophenol

The first step is analogous to Route A, but with 4-nitrophenol as the starting material. The electron-withdrawing nitro group makes the phenolic proton more acidic, facilitating its deprotonation. The protocol is nearly identical to that described for Route A, simply substituting 4-aminophenol with 4-nitrophenol.

Step 2: Reduction of 4-(Dodecyloxy)nitrobenzene

The reduction of the nitro group is a critical step and can be achieved through several methods, each with its own advantages.[4]

-

Catalytic Hydrogenation: This is often the cleanest method. The nitro compound is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[10] This method typically offers high yields and avoids the use of stoichiometric metal reagents.

-

Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[11] For example, tin and concentrated HCl are effective reducing agents for converting nitroarenes to anilines.[11]

-

Other Reducing Agents: Other reagents like sodium borohydride in the presence of a catalyst or transfer hydrogenation methods can also be employed.[12]

Experimental Protocol: Reduction of 4-(Dodecyloxy)nitrobenzene (Sn/HCl Method)

Materials:

-

4-(Dodecyloxy)nitrobenzene

-

Tin (Sn) granules

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl acetate or Diethyl ether

Procedure:

-

In a round-bottom flask, place the 4-(dodecyloxy)nitrobenzene (1.0 eq) and tin granules (2.5-3.0 eq).

-

Add concentrated HCl portion-wise while stirring and cooling the flask in an ice bath to control the exothermic reaction.

-

After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).[11]

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully basify the mixture by slowly adding a concentrated NaOH solution until the solution is strongly alkaline (pH > 10). This neutralizes the excess acid and precipitates tin salts.

-

Extract the aqueous mixture several times with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield crude this compound.

-

Purify as described in Route A.

Overall Synthetic Workflow Visualization

The two primary synthetic pathways can be summarized in the following workflow diagram.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B depends on several factors, including starting material availability, cost, scale, and safety considerations.

| Feature | Route A (from 4-Aminophenol) | Route B (from 4-Nitrophenol) |

| Number of Steps | One synthetic step | Two synthetic steps |

| Atom Economy | Generally higher | Lower due to the reduction step |

| Starting Material | 4-Aminophenol can be susceptible to oxidation.[13] | 4-Nitrophenol is generally more stable and often cheaper.[14] |

| Reagents | Requires a base (e.g., K₂CO₃) and an alkyl halide. | Requires a base and alkyl halide for step 1, and a reducing system (e.g., Sn/HCl or H₂/Pd-C) for step 2.[11] |

| Yield | Can be very high, often >85-90%. | Overall yield is a product of two steps; etherification is high-yielding, reduction is also typically efficient. |

| Safety/Waste | Relatively benign, produces salt byproducts. | The reduction step can be highly exothermic (Sn/HCl) or require specialized equipment (H₂/Pd-C). Generates metal waste if not using catalytic methods. |

| Scalability | Excellent for both lab and industrial scale. | Excellent for both scales, though catalytic hydrogenation is often preferred for large-scale industrial processes due to waste reduction.[4] |

Purification and Characterization

Purification:

-

Recrystallization: For solid products, recrystallization from a solvent system like ethanol/water or hexanes is an effective method for removing impurities and obtaining a crystalline final product.

-

Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purification.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton and carbon signals of the aromatic ring, the dodecyl chain, and the amine group.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine (~3300-3500 cm⁻¹) and the C-O stretch of the ether.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

-

Melting Point Analysis: A sharp melting point range is a good indicator of purity.

Conclusion

The synthesis of this compound is most effectively achieved via two principal routes. The direct Williamson ether synthesis starting from 4-aminophenol offers a concise and high-yielding pathway. Alternatively, a two-step sequence beginning with the more stable 4-nitrophenol provides a robust and equally viable method, particularly for large-scale production where the subsequent nitro reduction can be optimized using catalytic hydrogenation. The choice of synthetic strategy should be guided by considerations of starting material cost and stability, desired scale, and available laboratory equipment. Both methods, when executed with care, provide reliable access to this valuable chemical intermediate.

References

- BenchChem. (2025). Application Notes and Protocols: 1-Bromododecane in Williamson Ether Synthesis.

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

PubMed. (2011). Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode. [Link]

- Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

PubChem - NIH. (n.d.). This compound. [Link]

-

Nature. (2020). Reactions for making widely used aniline compounds break norms of synthesis. [Link]

-

Ben-Gurion University Research Portal. (1984). Reduction of Nitrobenzene to Aniline. [Link]

-

Royal Society of Chemistry. (n.d.). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene. [Link]

-

The Royal Society of Chemistry. (2019). A novel strategy to purify conductive polymer particles. [Link]

-

ResearchGate. (2022). (PDF) Reduction of Nitrobenzene to Aniline. [Link]

-

YouTube. (2021). Reduction of Nitrobenzene to Phenylamine (Aniline). [Link]

- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.

-

Patent 0004606. (1982). Process for preparing aniline compounds. [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. [Link]

- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

-

ResearchGate. (2008). Synthesis of 4-aminophenol-glucopyranoside. [Link]

-

ResearchGate. (2014). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. [Link]

Sources

- 1. This compound | C18H31NO | CID 3498633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-n-Dodecyloxyaniline | 65039-19-2 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 9. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 10. cris.bgu.ac.il [cris.bgu.ac.il]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 14. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 4-(Dodecyloxy)aniline: A Keystone Precursor for Advanced Liquid Crystal Synthesis

Abstract

This technical guide provides an in-depth exploration of 4-(dodecyloxy)aniline, a critical intermediate in the synthesis of calamitic (rod-shaped) liquid crystals. We delve into the nuanced synthesis and purification protocols for this precursor, emphasizing the rationale behind methodological choices to ensure reproducibility and high purity. The guide further details its application in the construction of two prominent classes of liquid crystals: Schiff bases and azo-based mesogens. Step-by-step experimental workflows, supported by mechanistic insights and characterization data, are provided for researchers, scientists, and professionals in materials and drug development. The document is structured to serve as a practical and authoritative resource, bridging fundamental organic synthesis with the targeted design of functional liquid crystalline materials.

Introduction: The Strategic Importance of this compound

In the rational design of liquid crystalline materials, the molecular architecture is paramount. The precise arrangement of rigid core structures and flexible terminal chains dictates the formation, stability, and type of mesophase. This compound, with its chemical formula C₁₈H₃₁NO, serves as a foundational building block in this field[1][2]. Its structure comprises a rigid phenylamine head and a flexible C12 alkyl ether tail (dodecyloxy group).

This molecular dichotomy is key to its utility:

-

The Aniline Head: The primary amine (-NH₂) group is a versatile functional handle, readily participating in condensation and diazotization reactions to form the rigid cores of mesogens, such as azomethine (-CH=N-) or azo (-N=N-) linkages.

-

The Dodecyloxy Tail: The long, nonpolar alkyl chain is fundamental to inducing and stabilizing liquid crystalline phases. It imparts fluidity, lowers the melting point of the rigid core, and promotes the necessary anisotropic intermolecular interactions that lead to mesophase formation[3][4]. The length of this chain (n=12) is often a "sweet spot," providing sufficient flexibility without excessive dilution of the core's anisotropic character, leading to the expression of well-defined nematic and smectic phases[5][6].

This guide will systematically detail the journey from precursor synthesis to the characterization of final liquid crystal products, providing a validated framework for laboratory application.

Synthesis and Purification of this compound

The most reliable and widely adopted method for synthesizing this compound is the Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and a primary alkyl halide[7][8]. This approach is favored for its high yield and operational simplicity.

Synthesis via Williamson Etherification

The reaction proceeds by first deprotonating 4-aminophenol to form a more nucleophilic phenoxide, which then attacks the primary carbon of 1-bromododecane, displacing the bromide ion.

Causality Behind Experimental Choices:

-

Reactants: 4-Aminophenol is chosen for its bifunctionality (hydroxyl and amine groups). 1-Bromododecane is an ideal electrophile because it is a primary alkyl halide, which strongly favors the Sɴ2 mechanism over the competing E2 elimination pathway that can occur with secondary or tertiary halides[9][10].

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base. It is strong enough to deprotonate the phenolic hydroxyl group but not the aniline amine, ensuring regioselectivity. It is also easily removed by filtration post-reaction.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the Sɴ2 mechanism.

Experimental Protocol: Synthesis

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminophenol (0.1 mol), 1-bromododecane (0.1 mol), and anhydrous potassium carbonate (0.15 mol).

-

Solvent Addition: Add 250 mL of dry acetone or DMF to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-aminophenol spot disappears (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.

Purification and Characterization

Purification is critical as residual impurities can disrupt the delicate intermolecular forces required for liquid crystal formation.

Experimental Protocol: Purification

-

Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filtration: Collect the purified white or off-white crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.

-

Drying: Dry the crystals in a vacuum oven at a temperature below their melting point (~45-50°C).

Self-Validating System: The purity of the final product should be confirmed before its use as a precursor.

-

Melting Point: A sharp melting point indicates high purity.

-

Spectroscopy:

-

¹H NMR: Confirm the presence of aromatic protons, the -OCH₂- triplet of the ether linkage, the long alkyl chain, and the -NH₂ protons.

-

FT-IR: Verify the presence of N-H stretching bands (around 3300-3400 cm⁻¹) and C-O ether stretching bands (around 1240 cm⁻¹).

-

Precursor for Schiff Base (Azomethine) Liquid Crystals

Schiff base liquid crystals are synthesized via a straightforward condensation reaction, forming a rigid azomethine (-CH=N-) link that extends the molecular core[11].

Synthesis and Rationale

The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the Schiff base.

Causality Behind Experimental Choices:

-

Reactants: this compound provides one half of the mesogen. The choice of the aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-hexyloxybenzaldehyde) is a critical design parameter used to tune the final properties of the liquid crystal[12][13].

-

Catalyst: A few drops of glacial acetic acid are often added to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

-

Solvent: Absolute ethanol is an excellent solvent for both reactants and allows for easy removal of the water byproduct, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of (E)-4-((4-methoxybenzylidene)amino)phenyl dodecyl ether

-

Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.

-

Aldehyde Addition: Add 4-methoxybenzaldehyde (10 mmol) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid and equip the flask with a reflux condenser.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The product often begins to precipitate from the solution upon formation.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purification: The product is often pure enough after filtration, but it can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Precursor for Azo-Based Liquid Crystals

Azo liquid crystals are distinguished by the photoswitchable azo linkage (-N=N-), which can undergo reversible trans-cis isomerization under UV-Vis light, making them valuable for optical applications[14][15].

Synthesis via Diazotization and Azo Coupling

This is a two-step process. First, this compound is converted to a diazonium salt at low temperatures. This highly reactive salt is then immediately reacted with an electron-rich aromatic compound (the coupling agent) to form the azo compound.

Causality Behind Experimental Choices:

-

Diazotization: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) must be performed at 0-5°C. Diazonium salts are unstable and can decompose to release N₂ gas at higher temperatures.

-

Coupling Agent: An electron-rich aromatic ring, such as phenol or N,N-dimethylaniline, is required to be susceptible to electrophilic attack by the diazonium salt. The reaction conditions are pH-dependent: coupling to phenols is done under mildly alkaline conditions, while coupling to anilines is done under mildly acidic conditions.

Experimental Protocol: Synthesis of an Azo Liquid Crystal

-

Diazotization:

-

Dissolve this compound (10 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL) in a beaker, cooling to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 10 mL water) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve phenol (10 mmol) in an aqueous solution of sodium hydroxide (10%, 20 mL) and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous stirring. A brightly colored azo dye will precipitate immediately.

-

-

Isolation:

-

Continue stirring in the ice bath for 1 hour.

-

Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane, or toluene).

Characterization of Derived Liquid Crystals

Once synthesized, the liquid crystalline properties of the target compounds are investigated using two primary techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC)[16][17][18].

-

Polarized Optical Microscopy (POM): This is a qualitative technique used to visualize the unique optical textures of different liquid crystal phases (e.g., nematic schlieren or marbled textures, smectic focal-conic or fan textures). The sample is heated on a hot stage, and the phase transitions are observed directly.

-

Differential Scanning Calorimetry (DSC): This technique provides quantitative data on phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, one can determine the precise temperatures and enthalpy changes (ΔH) for crystal-to-mesophase and mesophase-to-isotropic liquid transitions[16].

Data Presentation: Representative Phase Transitions

The following table summarizes typical phase transition data for liquid crystals derived from this compound. The specific transitions and their temperatures are highly dependent on the entire molecular structure.

| Compound Class | Example Structure (R group) | Phase Transitions on Heating (°C) | Mesophase(s) |

| Schiff Base | -CH=N-Ph-OCH₃ | Cr ⟶ 85 ⟶ N ⟶ 105 ⟶ Iso | Nematic (N) |

| Schiff Base | -CH=N-Ph-OC₆H₁₃ | Cr ⟶ 78 ⟶ SmA ⟶ 95 ⟶ N ⟶ 112 ⟶ Iso | Smectic A (SmA), Nematic (N) |

| Azo Compound | -N=N-Ph-OH | Cr ⟶ 92 ⟶ N ⟶ 120 ⟶ Iso | Nematic (N) |

Abbreviations: Cr = Crystal, SmA = Smectic A, N = Nematic, Iso = Isotropic Liquid. Data is illustrative.

The presence of the long dodecyloxy chain generally promotes the formation of more ordered smectic phases compared to shorter chains[3][19].

Safety and Handling

This compound and related aniline derivatives should be handled with appropriate care.

-

Hazards: Aniline derivatives can be harmful if swallowed or absorbed through the skin[20][21]. They may cause skin and eye irritation. According to aggregated GHS data, this compound may cause long-lasting harmful effects to aquatic life[1].

-

Precautions: Always work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[20]. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information[20][21].

Conclusion

This compound is a demonstrably versatile and indispensable precursor in the field of liquid crystal research. Its well-defined structure, featuring a reactive amine head and a mesophase-promoting flexible tail, allows for the systematic and predictable synthesis of a wide array of functional materials. The Williamson ether synthesis provides a robust route to the pure precursor, which can then be readily converted into Schiff base and azo-containing mesogens through reliable condensation and coupling reactions. Understanding the causality behind each synthetic step and employing rigorous characterization are essential for achieving materials with desired, reproducible liquid crystalline properties. This guide provides a foundational and practical framework to empower researchers in their design and synthesis of next-generation liquid crystal technologies.

References

-

Royal Society of Chemistry. (n.d.). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m). Soft Matter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Scientific.Net. (n.d.). Synthesis and Phase Behaviors of New Heterocyclic Liquid Crystals: Nematic and Smectic Properties. Applied Mechanics and Materials, Vol. 699. Retrieved from [Link]

-

MDPI. (2022). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]

-

ChemBK. (2024). 4-(octadecyloxy)aniline. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Asian Journal of Green Chemistry. (n.d.). Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C18H31NO). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterisation of reactive liquid crystals containing an azo group. Retrieved from [Link]

-

MDPI. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. Retrieved from [Link]

-

National Library of Medicine. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PMC. Retrieved from [Link]

-

University of Baghdad Digital Repository. (2022). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][5][22][23] thiadiazole unit. Retrieved from [Link]

-

Asian Journal of Green Chemistry. (2022). Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic Supplementary Information A novel strategy to purify conductive polymer particles. Retrieved from [Link]

-

Journal of Al-Nahrain University. (n.d.). Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Retrieved from [Link]

-

Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from [Link]

Sources

- 1. This compound | C18H31NO | CID 3498633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C18H31NO) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Phase Behaviors of New Heterocyclic Liquid Crystals: Nematic and Smectic Properties | Scientific.Net [scientific.net]

- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Synthesis [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties | MDPI [mdpi.com]

- 13. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 16. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior [ajgreenchem.com]

- 18. ajgreenchem.com [ajgreenchem.com]

- 19. mdpi.com [mdpi.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 23. 4-n-Dodecyloxyaniline | 65039-19-2 [chemicalbook.com]

An In-Depth Technical Guide to the Mesomorphic Properties of 4-Alkoxyanilines

This guide provides a comprehensive technical overview of the mesomorphic properties of 4-alkoxyanilines, a class of compounds that serve as foundational structures in the design of more complex liquid crystalline materials. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and structure-property relationships of these materials, as well as the relevance of the aniline moiety in medicinal chemistry.

Introduction: The Significance of 4-Alkoxyanilines in Liquid Crystal Research

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. This duality of fluid-like behavior and anisotropic properties makes them invaluable in a wide range of applications, most notably in display technologies. 4-Alkoxyanilines are calamitic (rod-shaped) molecules that, while not always mesogenic in their own right, are crucial building blocks for a vast array of thermotropic liquid crystals, particularly Schiff base derivatives.[1] The inherent polarity and hydrogen bonding capability of the primary amine group, combined with the variable length of the alkoxy chain, provides a versatile scaffold for tuning the thermal and phase behavior of more complex liquid crystalline systems.

For professionals in drug development, understanding the physicochemical properties of molecular scaffolds like 4-alkoxyanilines is of paramount importance. The aniline functional group is present in numerous approved drugs; however, it is also recognized as a "structural alert" due to potential metabolic liabilities.[2][3] Consequently, the study of aniline derivatives and their bioisosteric replacements is an active area of research in medicinal chemistry.[4] This guide will delve into the fundamental liquid crystalline properties of 4-alkoxyanilines, providing a solid foundation for their application in both materials science and drug design.

Synthesis of 4-Alkoxyanilines: A Validated Protocol

The synthesis of 4-alkoxyanilines is typically achieved through a Williamson ether synthesis starting from 4-aminophenol. This method offers a reliable and scalable route to a homologous series of these compounds.

General Synthetic Pathway

The overall synthetic scheme involves the deprotonation of the phenolic hydroxyl group of 4-aminophenol, followed by nucleophilic substitution with an appropriate alkyl halide.

Caption: Synthetic pathway for 4-alkoxyanilines via Williamson ether synthesis.

Step-by-Step Experimental Protocol

Materials:

-

4-Aminophenol

-

Alkyl bromide (or iodide) of desired chain length (e.g., 1-bromobutane for 4-butoxyaniline)

-

Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol (1.0 eq.) in acetone or DMF.

-